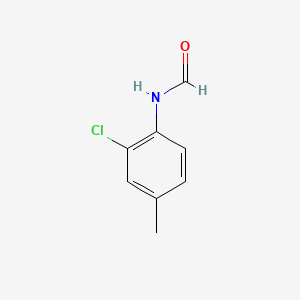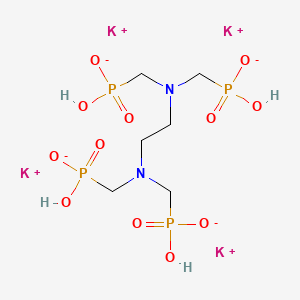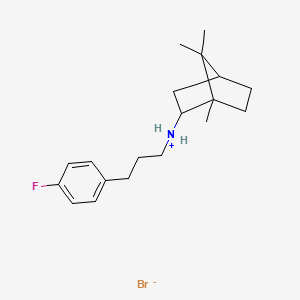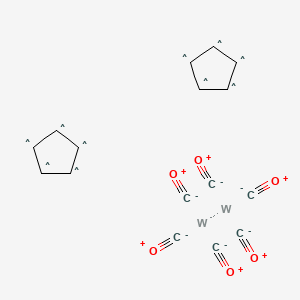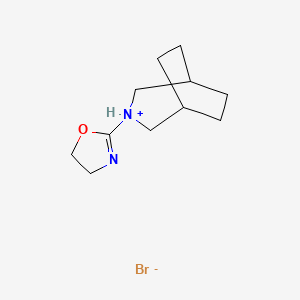
3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which includes an oxazoline ring fused to an azabicyclononane framework. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Construction of the Azabicyclononane Framework: This step involves the formation of the bicyclic structure through a series of cyclization reactions, often using reagents such as Grignard reagents or organolithium compounds.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bicyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxazolone Derivatives: Formed through oxidation.
Reduced Bicyclic Amines: Formed through reduction.
Substituted Oxazolines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-2-oxazolidinone: A related compound with a similar oxazoline ring structure.
2-Oxazolidinone Derivatives: Compounds with variations in the oxazoline ring or substituents.
Comparison:
Uniqueness: 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.
Applications: While similar compounds may share some applications, the specific structure of this compound allows for unique interactions and functionalities in various fields.
Eigenschaften
CAS-Nummer |
102585-80-8 |
|---|---|
Molekularformel |
C11H19BrN2O |
Molekulargewicht |
275.19 g/mol |
IUPAC-Name |
2-(3-azoniabicyclo[3.2.2]nonan-3-yl)-4,5-dihydro-1,3-oxazole;bromide |
InChI |
InChI=1S/C11H18N2O.BrH/c1-2-10-4-3-9(1)7-13(8-10)11-12-5-6-14-11;/h9-10H,1-8H2;1H |
InChI-Schlüssel |
HSLDMXKOVDMMMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C[NH+](C2)C3=NCCO3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
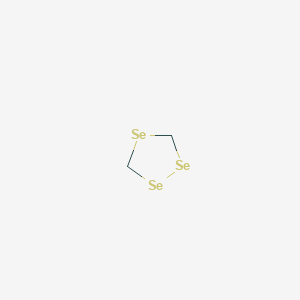
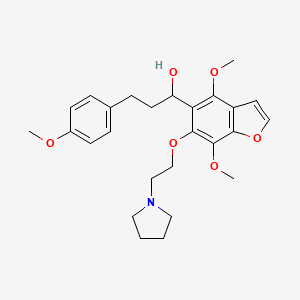


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
